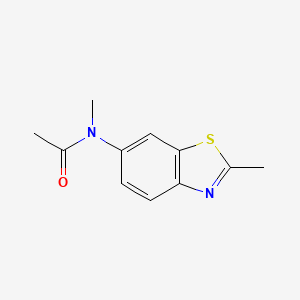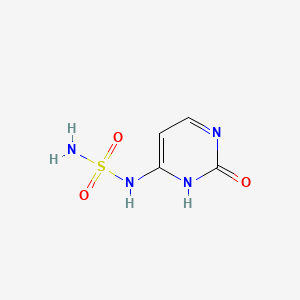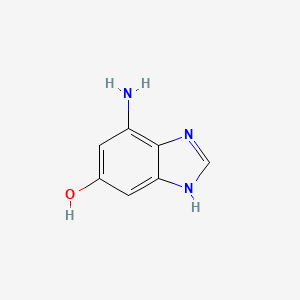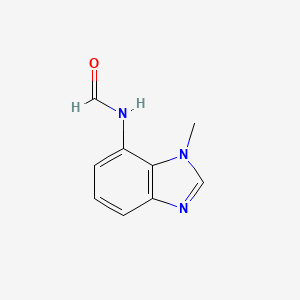
Dimethyl (3,3-diethylbutyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3,3-diethylbutyl)malonate is an organic compound with the chemical formula C16H30O4 and CAS registry number 73049-73-7 . . This colorless liquid is primarily used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3,3-diethylbutyl)malonate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of diethyl malonate with a base such as sodium ethoxide in ethanol, forming an enolate ion. The enolate ion then undergoes alkylation with an alkyl halide, such as 3,3-diethylbutyl bromide, in an S_N2 reaction . The reaction conditions typically include:
Base: Sodium ethoxide in ethanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete alkylation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation and recrystallization to obtain high-purity product
Safety Measures: Proper handling of reagents and waste management to ensure safety and environmental compliance
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3,3-diethylbutyl)malonate undergoes several types of chemical reactions, including:
Alkylation: Formation of new C-C bonds through S_N2 reactions with alkyl halides
Hydrolysis: Conversion to malonic acid derivatives under acidic or basic conditions
Decarboxylation: Loss of CO2 upon heating, forming substituted monocarboxylic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide
Decarboxylation: Heating in the presence of acid
Major Products
Alkylation: Substituted malonic esters
Hydrolysis: Malonic acid derivatives
Decarboxylation: Substituted monocarboxylic acids
Scientific Research Applications
Dimethyl (3,3-diethylbutyl)malonate is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing complex molecules
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients
Material Science: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Dimethyl (3,3-diethylbutyl)malonate involves its reactivity as an ester. The compound can undergo nucleophilic substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but without the branched alkyl chain
Dimethyl malonate: Another ester with two methyl groups instead of the branched alkyl chain
Uniqueness
Dimethyl (3,3-diethylbutyl)malonate is unique due to its branched alkyl chain, which can influence its reactivity and the properties of the products formed. This makes it a valuable compound in organic synthesis and other applications where specific structural features are required.
Properties
IUPAC Name |
dimethyl 2-(3-ethyl-3-methylpentyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-13(3,7-2)9-8-10(11(14)16-4)12(15)17-5/h10H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUDWMLXCFRVDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)CCC(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] |
Source


|
| Record name | Tryptones | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18462 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
73049-73-7 |
Source


|
| Record name | Peptones | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peptones | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564147.png)
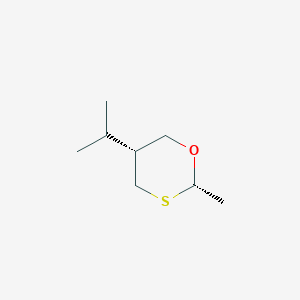

![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)


![3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B564153.png)
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)
